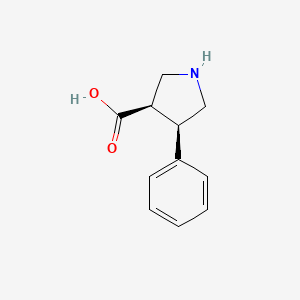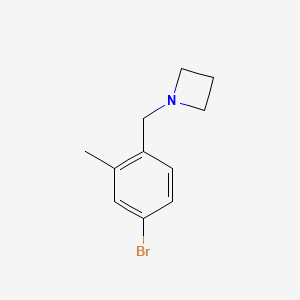![molecular formula C13H9Cl2N3O2S B13675648 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of halogenated pyrazine derivatives. For instance, the synthesis may begin with 3,5-dibromo-6-chloropyrazin-2-amine, which undergoes a series of reactions including Sonogashira cross-coupling and base-induced cyclization .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cyclization Reactions: These are crucial for forming the pyrrolo[2,3-b]pyrazine scaffold.
Common Reagents and Conditions
Substitution Reactions: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cyclization reactions can produce different fused heterocyclic compounds .
Applications De Recherche Scientifique
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs)
Mécanisme D'action
The mechanism of action of 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Uniqueness
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable for applications in organic electronics and as a potential drug candidate .
Propriétés
Formule moléculaire |
C13H9Cl2N3O2S |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2,7-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(14)12-13(18)16-6-11(15)17-12/h2-7H,1H3 |
Clé InChI |
ZLKVPROUBMIRCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)


![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)


![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)





